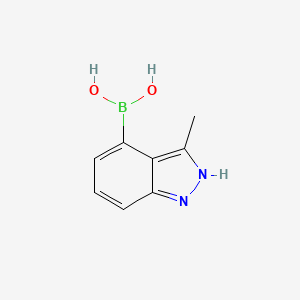

3-Methyl-1H-indazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-2H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVMIYRNCHTCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NNC(=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methyl-1H-indazol-4-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methyl-1H-indazol-4-yl)boronic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the construction of pharmacologically active molecules. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally named (3-Methyl-1H-indazol-4-yl)boronic acid according to IUPAC nomenclature.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-Methyl-1H-indazol-4-yl)boronic acid |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| Canonical SMILES | CC1=NNC2=C1C(=CC=C2)B(O)O |

The structure features a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. The methyl group at position 3 and the boronic acid moiety at position 4 are key functionalities that dictate its reactivity and utility. The "1H" designation indicates that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring, which is the more thermodynamically stable tautomer.[1]

Synthesis Strategies: From Precursor to Product

The synthesis of (3-methyl-1H-indazol-4-yl)boronic acid is not widely documented in detail, but it can be achieved through established organometallic methodologies. A common and effective approach involves a two-step sequence starting from a halogenated precursor, typically 4-bromo-3-methyl-1H-indazole.

Synthesis of the Precursor: 4-Bromo-3-methyl-1H-indazole

The synthesis of the indazole core itself can be accomplished through various methods, often involving the cyclization of substituted phenylhydrazines or related precursors.[2] A plausible route to 4-bromo-3-methyl-1H-indazole (CAS Number: 1159511-73-5) would involve the cyclization of a suitably substituted bromo-phenylhydrazine derivative.

Lithiation-Borylation: A Robust Method for Boronic Acid Synthesis

A highly effective method for introducing a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence. This involves the deprotonation of an aryl halide with a strong organolithium base at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Caption: General workflow for the synthesis of (3-Methyl-1H-indazol-4-yl)boronic acid via a lithiation-borylation sequence.

Detailed Protocol: Lithiation-Borylation of 4-Bromo-3-methyl-1H-indazole

-

Step 1: Lithiation

-

To a solution of 4-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

-

Step 2: Borylation

-

To the cold solution of the aryllithium intermediate, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Step 3: Hydrolysis and Isolation

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (3-methyl-1H-indazol-4-yl)boronic acid.

-

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a very low temperature is crucial during the lithiation step to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate.

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere is essential for the success of the reaction.

-

Trialkyl Borate: Triisopropyl borate is a common and effective electrophile for trapping aryllithium species to form boronate esters.

-

Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.

Physicochemical Properties and Characterization

(3-Methyl-1H-indazol-4-yl)boronic acid is expected to be a white to off-white solid. Its stability can be a concern, as boronic acids, in general, can be prone to dehydration to form boroxines. Proper storage under dry conditions is recommended.

Characterization Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the aromatic C-H and C=C stretches of the indazole ring.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indazole ring (multiple signals in the aromatic region).- A singlet for the methyl group protons.- A broad singlet for the boronic acid hydroxyl protons (exchangeable with D₂O).- A broad singlet for the N-H proton of the indazole ring (exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons of the indazole ring.- A signal for the methyl carbon.- A signal for the carbon attached to the boron atom. |

| Mass Spec (HRMS) | Calculated m/z for C₈H₉BN₂O₂ [M+H]⁺. |

Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling

The primary utility of (3-methyl-1H-indazol-4-yl)boronic acid in medicinal chemistry lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[6]

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[7] Derivatives of 3-methyl-1H-indazole, in particular, have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8]

Caption: Schematic representation of the Suzuki-Miyaura coupling reaction utilizing (3-Methyl-1H-indazol-4-yl)boronic acid.

General Protocol: Suzuki-Miyaura Coupling

-

Step 1: Reaction Setup

-

In a reaction vessel, combine (3-methyl-1H-indazol-4-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

-

Step 2: Reaction

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.

-

Significance in Kinase Inhibitor Development:

The 3-methyl-1H-indazole core, when appropriately substituted at the 4-position through Suzuki-Miyaura coupling, can be elaborated into potent and selective kinase inhibitors. The indazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The substituent introduced at the 4-position can then be designed to occupy other pockets within the active site, thereby conferring potency and selectivity for specific kinase targets. Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Conclusion

(3-Methyl-1H-indazol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic importance lies in its ability to participate in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, which allows for the modular construction of novel molecular scaffolds. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists seeking to leverage the privileged indazole core in the design and development of new therapeutic agents.

References

- Elguero, J., et al. (1996). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 66, 1-180.

-

Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. PubMed. Available at: [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

-

A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Available at: [Link]

-

Directed (ortho) Metallation. Baran Lab, Scripps Research. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Available at: [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. PubMed Central. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol. Available at: [Link]

-

3-methyl-1H-indazole. PubChem. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation Met. University of Bristol. Available at: [Link]

-

Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. Available at: [Link]

Sources

- 1. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this molecule presents unique challenges, primarily concerning the regioselective introduction of the boronic acid moiety at the C4 position of the indazole core. Direct C-H borylation is often unselective, favoring the electronically rich C3 position. Therefore, this guide outlines a robust and strategic multi-step approach, beginning with the construction of the indazole scaffold, followed by a carefully planned sequence of protection, regioselective halogenation, and subsequent conversion to the target boronic acid.

Strategic Overview: A Multi-Step Approach to Regiocontrol

The synthesis is logically divided into four key stages, each addressing a specific chemical challenge and building upon the previous one. This strategic pathway ensures a high degree of control over the final product's structure and purity.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the 3-Methyl-1H-indazole Core

The journey begins with the construction of the foundational 3-methyl-1H-indazole ring system. This is reliably achieved through the diazotization of 2-aminoacetophenone followed by an intramolecular cyclization.

Step 1: Diazotization and Cyclization of 2-Aminoacetophenone

This classical approach provides a high yield of the desired indazole core. The reaction proceeds via the formation of a diazonium salt from 2-aminoacetophenone, which then undergoes a spontaneous intramolecular cyclization to form the stable indazole ring.

Experimental Protocol:

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) to the stirred solution, maintaining the temperature below 5 °C. The reaction is typically monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Cyclization and Neutralization: After the diazotization is complete, slowly warm the reaction mixture to room temperature. The cyclization usually proceeds as the temperature rises. Subsequently, neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached.

-

Extraction and Purification: The product, 3-methyl-1H-indazole, will precipitate out of the solution. Collect the solid by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

| Parameter | Value | Rationale |

| Starting Material | 2-Aminoacetophenone | Readily available and provides the necessary atoms for the indazole ring. |

| Reagents | Sodium Nitrite, Hydrochloric Acid | Standard reagents for the generation of diazonium salts. |

| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt intermediate. |

| Purification | Recrystallization | Effective for removing inorganic salts and other impurities. |

Part 2: Protection of the Indazole Nitrogen

To prevent unwanted side reactions in the subsequent steps and to influence the regioselectivity of the halogenation, the acidic proton on the indazole nitrogen must be protected. The choice of the protecting group is critical; it must be stable to the conditions of halogenation and the borylation precursor formation, yet readily cleavable at the end of the synthesis. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[1][2]

Step 2: N-Boc Protection of 3-Methyl-1H-indazole

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[1]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 3-methyl-1H-indazole. It is important to note that N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the reaction conditions can influence the regioselectivity.[3][4]

| Parameter | Value | Rationale |

| Protecting Group | (Boc)₂O | Provides a stable carbamate that is resistant to many reagents but easily cleaved. |

| Catalyst | DMAP | Acylation catalyst that accelerates the reaction. |

| Solvent | THF or DCM | Aprotic solvents that do not interfere with the reaction. |

| Purification | Column Chromatography | To separate the desired product from unreacted starting materials and byproducts. |

Part 3: Regioselective Halogenation at the C4 Position

With the nitrogen protected, the next critical step is the introduction of a halogen atom at the C4 position. This step is the cornerstone of the regioselective strategy. Electrophilic aromatic substitution on the N-protected indazole will be directed by the existing substituents. While the C3 position is electronically favored, the presence of the methyl group and the bulky N-Boc group can influence the position of halogenation. Iodination is often preferred over bromination for subsequent metal-halogen exchange reactions.

Step 3: C4-Iodination of N-Boc-3-methyl-1H-indazole

Experimental Protocol:

-

Reaction Setup: Dissolve the N-Boc-3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Iodination: Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) to the solution. The reaction may require the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine source.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The desired 4-iodo-N-Boc-3-methyl-1H-indazole can be purified by column chromatography on silica gel. It is crucial to characterize the product thoroughly using NMR spectroscopy to confirm the regiochemistry of the iodination, as other isomers (5-iodo, 6-iodo, 7-iodo) are potential byproducts.[5]

Part 4: Conversion of the Halogen to the Boronic Acid

The final key transformation is the conversion of the C4-iodo group into the desired boronic acid functionality. This can be achieved through two primary and reliable methods: lithium-halogen exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.

Method A: Lithium-Halogen Exchange followed by Borylation

This method involves the formation of a highly reactive organolithium intermediate which is then trapped with a boron electrophile.[6][7][8]

Caption: Workflow for boronic acid synthesis via lithium-halogen exchange.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-iodo-N-Boc-3-methyl-1H-indazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 eq) in hexanes to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

-

Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 eq), dropwise, while maintaining the temperature at -78 °C.

-

Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature and then quench it by the addition of a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3 to hydrolyze the borate ester to the boronic acid.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 3-methyl-1-(tert-butoxycarbonyl)-1H-indazole-4-boronic acid can be purified by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Miyaura Borylation

This method offers a milder alternative to the organolithium route and often exhibits broader functional group tolerance.[9]

Caption: Workflow for boronic acid synthesis via Miyaura borylation.

Experimental Protocol:

-

Reaction Setup: To a flask containing 4-iodo-N-Boc-3-methyl-1H-indazole (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

-

Reaction Execution: Add a suitable solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO), and degas the mixture with argon or nitrogen. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the resulting pinacol ester by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid if desired.

Part 5: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the this compound.

Step 5: N-Boc Deprotection

Experimental Protocol:

-

Acidic Cleavage: Dissolve the N-Boc protected indazole boronic acid (or its pinacol ester) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir the mixture at room temperature.

-

Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product can be purified by trituration with a suitable solvent, such as diethyl ether, or by recrystallization to afford the pure this compound. It's important to note that boronic acids can be sensitive to prolonged exposure to strong acids.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the skilled synthetic chemist. The multi-step approach detailed in this guide, which leverages a strategic combination of protection, regioselective halogenation, and subsequent borylation, provides a reliable pathway to this valuable molecule. By carefully controlling the reaction conditions at each stage, researchers can successfully navigate the inherent regiochemical challenges and access this important building block for the advancement of drug discovery and development programs.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Katritzky, A. R., & Rachwal, S. (1996). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 61(15), 5147–5153.

- Sigma-Aldrich. (n.d.). N-Boc protection.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2739.

- Acta Crystallographica Section E: Crystallographic Communications. (2021).

- ARKIVOC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021(5), 118-143.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.

- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443.

- BenchChem. (2025).

- Molecules. (2019).

- ARKIVOC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 2021(5), 118-143.

- International Journal of Molecular Sciences. (2023).

- RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. 11(13), 7434–7443.

- ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.

- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

- Beilstein Journal of Organic Chemistry. (2019).

- Biosynth. (n.d.). 3-(Bromomethyl)-1H-indazole, N1-BOC protected.

- Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.

- Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 12(35), 6829-6837.

- Myers Group. (n.d.). lithium halogen exchange #1 revised.

- Arkivoc. (2015). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. 2015(6), 256-271.

- PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Process Research & Development, 25(1), 139-146.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(17), 3991.

- ResearchGate. (n.d.).

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 3-Methyl-1H-indazole-4-boronic Acid and Its Pinacol Ester Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the characterization of 3-Methyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the inherent instability and hygroscopic nature of many boronic acids, they are often handled and characterized in the form of their more stable pinacol esters. This document will therefore focus on the detailed characterization of This compound pinacol ester and the subsequent in situ generation and use of the active boronic acid.

Our approach is grounded in years of field experience, emphasizing not just the "what" but the "why" behind each analytical choice and procedural step. Every protocol is designed to be self-validating, ensuring the integrity and reproducibility of your results.

Introduction: The Significance of the Indazole-Boronic Acid Moiety

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after component in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The introduction of a boronic acid functionality at the 4-position of the 3-methyl-1H-indazole core opens up a vast chemical space for further elaboration through reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are often key to biological activity.

Boronic acids themselves are known to be challenging to isolate and store in a pure, stable form. They are prone to dehydration to form boroxines (cyclic anhydrides) and can be sensitive to air and moisture. For this reason, the pinacol ester of this compound serves as a robust and commercially available surrogate, readily converted to the active boronic acid when needed.

Physicochemical Properties of this compound pinacol ester

A thorough understanding of the physical and chemical properties of a compound is the foundation of its effective use in research and development. The following table summarizes the key physicochemical data for this compound pinacol ester.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |

| Molecular Weight | 258.12 g/mol | [1] |

| CAS Number | Not consistently reported | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | |

| Storage | Store in a cool, dry place, away from moisture. |

Analytical Characterization Workflow

The comprehensive characterization of this compound pinacol ester relies on a suite of orthogonal analytical techniques. The following workflow is recommended to confirm the identity, purity, and stability of the compound.

Caption: A typical workflow for the characterization of this compound pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound pinacol ester, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

3.1.1. ¹H NMR Spectroscopy

-

Expert Insight: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for are the indazole aromatic protons, the methyl group protons, and the characteristic singlet for the twelve equivalent protons of the pinacol group.

-

Expected Chemical Shifts (in CDCl₃):

-

~10-12 ppm (broad singlet, 1H): N-H proton of the indazole ring. This signal can be broad and may exchange with D₂O.

-

~7.0-8.0 ppm (multiplets, 3H): Aromatic protons on the indazole ring. The specific splitting pattern will depend on the coupling constants between the protons at positions 5, 6, and 7.

-

~2.5 ppm (singlet, 3H): Methyl group protons at position 3.

-

~1.3 ppm (singlet, 12H): The twelve equivalent protons of the two methyl groups on the pinacol moiety.

-

3.1.2. ¹³C NMR Spectroscopy

-

Expert Insight: The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon attached to the boron atom will often show a broad signal due to quadrupolar relaxation.

-

Expected Chemical Shifts (in CDCl₃):

-

~110-145 ppm: Aromatic carbons of the indazole ring.

-

~84 ppm: The two quaternary carbons of the pinacol group attached to oxygen.

-

~25 ppm: The four methyl carbons of the pinacol group.

-

~12 ppm: The methyl carbon at position 3 of the indazole ring.

-

The carbon at position 4 attached to boron will be broad and may be difficult to observe.

-

3.1.3. ¹¹B NMR Spectroscopy

-

Expert Insight: ¹¹B NMR is a crucial technique for characterizing organoboron compounds. The chemical shift provides information about the coordination state of the boron atom. For a tricoordinate boronic ester, a single broad peak is expected.

-

Expected Chemical Shift:

-

~20-30 ppm: A broad singlet characteristic of a tricoordinate boronic ester.

-

Protocol: NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound pinacol ester.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expert Insight: In positive ion mode ESI-MS, the most prominent ion observed will likely be the protonated molecule [M+H]⁺.

-

Expected m/z Values:

-

[M+H]⁺: 259.16 (calculated for C₁₄H₂₀BN₂O₂⁺)

-

[M+Na]⁺: 281.14 (calculated for C₁₄H₁₉BN₂NaO₂⁺)

-

-

Fragmentation: While fragmentation is generally minimal with ESI, some characteristic losses may be observed, such as the loss of the pinacol group.

Protocol: Mass Spectrometry Sample Preparation

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. Due to the potential for on-column hydrolysis of the pinacol ester, method development requires careful consideration of the mobile phase and stationary phase.[2]

-

Expert Insight: A reversed-phase C18 column is a good starting point. To minimize hydrolysis, it is often beneficial to use a mobile phase without acidic additives.[2] The boronic acid, if formed, will be more polar and thus have a shorter retention time than the pinacol ester.

Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile. It is advisable to start with a neutral mobile phase to avoid hydrolysis.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or acetonitrile.

Hydrolysis to this compound

The pinacol ester is readily hydrolyzed to the corresponding boronic acid under aqueous acidic or basic conditions. This is typically done immediately prior to its use in a subsequent reaction.

Caption: General workflow for the hydrolysis of the pinacol ester to the boronic acid.

Protocol: General Hydrolysis Procedure

-

Dissolve the this compound pinacol ester in a suitable organic solvent (e.g., THF, diethyl ether).

-

Add an aqueous solution of an acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH).

-

Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or HPLC.

-

Once the reaction is complete, separate the aqueous layer containing the boronic acid salt.

-

Carefully acidify the aqueous layer to precipitate the boronic acid, which can then be extracted into an organic solvent or used directly in the aqueous phase for the next reaction.

Note: The stability of the isolated boronic acid may be limited, and it is often preferable to use it in situ without isolation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound pinacol ester.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The characterization of this compound is most effectively approached through the analysis of its stable pinacol ester precursor. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, a comprehensive understanding of the identity, purity, and stability of this valuable synthetic building block can be achieved. The straightforward hydrolysis of the pinacol ester provides ready access to the active boronic acid for use in a variety of synthetic transformations, empowering researchers in the fields of drug discovery and materials science.

References

-

Shaikh, J., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28286-28308. Available at: [Link]

-

Chemsigma. This compound picol ester. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1995. Available at: [Link]

-

D'hooghe, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3539-3543. Available at: [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for "A general procedure for hydrolysis of pinacol boronic esters". Available at: [Link]

Sources

A Comprehensive Technical Guide to the ¹H NMR Analysis of 3-Methyl-1H-indazole-4-boronic acid

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted indazoles serve as privileged scaffolds, forming the core of numerous therapeutic agents. 3-Methyl-1H-indazole-4-boronic acid is a key bifunctional building block, prized for its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds[1]. The precise structural integrity and purity of this reagent are paramount for the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides an in-depth technical framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of its spectral characteristics, address the unique challenges posed by boronic acids, and present robust protocols for obtaining high-quality, interpretable data.

Section 1: Theoretical ¹H NMR Profile and Structural Analysis

A predictive analysis of the ¹H NMR spectrum begins with a thorough understanding of the molecule's electronic environment. The structure of this compound contains three key regions: the indazole bicyclic system, the C3-methyl group, and the C4-boronic acid moiety. Each proton's chemical shift is influenced by the electron-donating or -withdrawing nature of its neighboring groups.

Predicted Proton Environments and Chemical Shifts

-

Indazole NH Proton (H1): The proton on the N1 nitrogen is acidic and typically appears as a very broad singlet far downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often observed in the 12.0-13.5 ppm range[2][3].

-

Aromatic Protons (H5, H6, H7): The benzene portion of the indazole ring features three aromatic protons.

-

H7: This proton is ortho to the electron-donating N-N moiety and will be the most upfield of the aromatic signals. It is expected to appear as a doublet of doublets (or triplet if J₅,₆ ≈ J₆,₇).

-

H6: Situated between H5 and H7, this proton will also be a doublet of doublets (or triplet).

-

H5: This proton is ortho to the boronic acid group, a moderately electron-withdrawing and sterically bulky substituent. This proximity will likely cause a downfield shift compared to H6 and H7. It should appear as a doublet of doublets.

-

-

Methyl Protons (-CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the pyrazole ring. It will appear as a sharp singlet, typically in the range of 2.4 - 2.7 ppm.

-

Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom are highly acidic and undergo rapid exchange with trace water in the solvent. This typically results in a broad singlet. In many cases, especially in protic solvents like methanol-d₄ or if water is present, this signal may exchange with the solvent and become unobservable[4]. In an aprotic solvent like DMSO-d₆, a broad peak may be seen around 8.0 ppm.

Predicted Splitting Patterns and Coupling Constants

The coupling between the aromatic protons provides definitive structural information. Based on typical values for ortho and meta coupling in aromatic systems, we can predict the following:

-

³J(H6-H7) (ortho): ~7.0 - 9.0 Hz

-

³J(H5-H6) (ortho): ~7.0 - 8.5 Hz

-

⁴J(H5-H7) (meta): ~0.5 - 1.5 Hz (may not always be resolved)

Data Summary: Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H1) | 12.5 - 13.5 | br s | - | 1H |

| B(OH)₂ | ~8.0 (variable) | br s | - | 2H |

| H5 | 7.6 - 7.8 | dd | ³J ≈ 7.0, ⁴J ≈ 1.0 | 1H |

| H7 | 7.4 - 7.6 | dd | ³J ≈ 8.5, ⁴J ≈ 1.0 | 1H |

| H6 | 7.1 - 7.3 | t (or dd) | ³J ≈ 7.8 | 1H |

| -CH₃ | 2.5 - 2.7 | s | - | 3H |

br s = broad singlet, s = singlet, dd = doublet of doublets, t = triplet

Section 2: Practical Guide to NMR Data Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum for a boronic acid requires careful consideration of its unique chemical properties.

Core Challenge: Boroxine Formation

The primary obstacle in the NMR analysis of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines[4].

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This equilibrium means that a sample dissolved in a non-coordinating solvent like CDCl₃ may show two distinct sets of signals for the indazole core—one for the monomer and one for the boroxine—leading to a complex and potentially misleading spectrum[4].

Experimental Protocol: Solvent Selection and Sample Preparation

The key to obtaining a clean spectrum is to shift the equilibrium entirely to the monomeric form. This is achieved by using a solvent that can effectively solvate the boronic acid and disrupt the boroxine structure.

Step-by-Step Protocol:

-

Initial Solvent Choice (Screening): Begin by dissolving ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. Dimethyl sulfoxide is an excellent hydrogen bond acceptor and is often sufficient to break up the boroxine trimer.

-

Causality: DMSO-d₆ solvates the -B(OH)₂ group, preventing the intermolecular dehydration required for boroxine formation. It also reliably shows the N-H proton, providing a more complete spectral picture.

-

Alternative Solvent (If Spectrum is Still Broad): If signals in the aromatic region remain broad or duplicated in DMSO-d₆, prepare a new sample in methanol-d₄.

-

Causality: Methanol-d₄ is a protic solvent that can actively participate in hydrogen bonding and exchange with the B-OH protons. This rapidly breaks down any oligomeric species[4]. The primary trade-off is that the N-H and B(OH)₂ protons will exchange with the solvent's deuterium and become invisible.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex for 30-60 seconds until the solid is fully dissolved. Gentle warming may be required for complete dissolution.

-

For quantitative analysis, ensure a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. A d1 of 10 seconds is generally a safe starting point.

-

Section 3: Spectrum Interpretation and Validation Workflow

A systematic approach is crucial for accurate spectral assignment.

Caption: Step-by-step workflow for ¹H NMR spectrum interpretation.

Self-Validating Checks

-

Integration Ratios: The integral values must correspond to the number of protons in each environment. The ratio of the aromatic region to the methyl singlet should be exactly 3:3 (or 1:1). The NH proton should integrate to 1H.

-

Coupling Constant Matching: In a coupled system like the H5-H6-H7 spin system, the J-values must be reciprocal. The ³J(H5-H6) measured from the H5 signal must match the ³J(H5-H6) measured from the H6 signal. This confirms the adjacent relationship.

-

Purity Assessment: The presence of unexpected signals may indicate impurities. Common impurities include residual solvents from synthesis or the corresponding pinacol ester, which would show a sharp, large singlet around 1.3 ppm for the 12 protons of the two methyl groups on the pinacol moiety.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this compound, ensuring the quality of this critical synthetic intermediate.

References

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link][5][6]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Source not specified. [Link][7]

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link][8]

-

Reddy, T. S., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link][1]

-

Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. [Link][10]

-

Bakangura, E., et al. (2022). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)... ResearchGate. [Link][11]

-

Alkorta, I., et al. (2022). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link][3]

-

Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link][12]

-

Reddit discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomerization". r/chemistry via Reddit. [Link][4]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

3-Methyl-1H-indazole-4-boronic acid mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1H-indazole-4-boronic acid

Introduction

This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. As a versatile building block, it is frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with potential therapeutic activities.[1] Accurate characterization of this key intermediate is paramount for ensuring the identity, purity, and stability of both the starting material and the final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

However, the analysis of boronic acids by mass spectrometry is not without its challenges. These compounds are prone to dehydration, forming cyclic anhydrides known as boroxines, and can readily form dimers or solvent adducts.[2][3] This guide provides a comprehensive, field-proven framework for the successful mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Physicochemical Properties and Structural Foundation

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

-

Molecular Formula: C₈H₉BN₂O₂

-

Average Molecular Weight: 175.98 g/mol [4]

-

Monoisotopic (Exact) Mass: 176.0757 Da[4]

The presence of a boronic acid group attached to a stable aromatic indazole core defines its chemical behavior and dictates the mass spectrometric strategy. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) provides a characteristic isotopic pattern that is a powerful diagnostic tool for identifying boron-containing ions in the mass spectrum.[5]

Caption: Structure of this compound.

Core Principles of Mass Spectrometric Analysis

A successful analysis hinges on controlling the gas-phase chemistry of the boronic acid. Direct analysis without derivatization is often preferred for high-throughput applications and can be achieved reliably with electrospray ionization (ESI) when coupled with liquid chromatography (LC).[2][6][7]

The primary goals are:

-

Minimize Dehydration and Aggregation: The LC mobile phase and ESI source conditions must be optimized to favor the monomeric boronic acid form.

-

Achieve Efficient Ionization: The choice of ionization polarity (positive or negative) is critical and depends on the analyte's ability to accept or lose a proton.

-

Generate Structurally Informative Fragments: Tandem MS (MS/MS) is employed to induce fragmentation, providing a unique fingerprint for confident identification.

Recommended LC-MS Workflow

The following workflow is a robust starting point for the analysis of this compound.

Caption: Recommended LC-MS workflow for analysis.

Liquid Chromatography

To avoid the complexities of direct infusion, coupling with an ultra-high-performance liquid chromatography (UPLC) system is highly recommended. This separates the analyte from impurities and delivers a consistent, stable stream into the mass spectrometer.

-

Column: A reversed-phase Acquity BEH C18 column or equivalent is effective for retaining the aromatic indazole structure.[2]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate buffer helps to maintain a stable pH and can aid in ionization.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution from low to high organic content ensures the sharp peak shape necessary for high-sensitivity detection.

Ionization: The Polarity Decision

Boronic acids can often be ionized in both positive and negative modes, but one typically provides a cleaner, more intense signal.

-

Negative Ion Mode (ESI-): This is frequently the preferred mode for boronic acids.[6][7] Deprotonation occurs at the boronic acid hydroxyl groups, readily forming the [M-H]⁻ ion. This process is generally efficient and leads to less in-source fragmentation and fewer adducts compared to positive mode.

-

Positive Ion Mode (ESI+): Protonation will likely occur on one of the nitrogen atoms of the indazole ring, forming the [M+H]⁺ ion. While viable, this mode may also promote the formation of solvent adducts (e.g., [M+H+CH₃CN]⁺) or dimers, complicating spectral interpretation.[2]

Recommendation: Begin by optimizing conditions in negative ion mode. The resulting [M-H]⁻ ion is often the most stable and abundant species.

Mass Analysis: Full Scan and Tandem MS (MS/MS)

-

Full Scan MS: A survey scan is first performed to identify the precursor ion. For this compound (Exact Mass = 176.0757 Da), the expected ions are:

-

ESI-: [M-H]⁻ at m/z 175.0679

-

ESI+: [M+H]⁺ at m/z 177.0835 The presence of the characteristic boron isotope pattern (a smaller peak at -1 Da from the monoisotopic ¹¹B peak) is a key confirmation.[5]

-

-

Tandem MS (MS/MS): To confirm the structure, the isolated precursor ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

Proposed Fragmentation Pathway

While specific fragmentation data for the 4-boronic acid isomer is not extensively published, a chemically logical pathway can be proposed based on the known fragmentation of indazoles and aromatic boronic acids.[8][9]

In negative ion mode, fragmentation of the [M-H]⁻ precursor at m/z 175.07 would likely proceed through the following losses:

-

Loss of Water (-18 Da): A common initial fragmentation for boronic acids is the neutral loss of H₂O, leading to the formation of a boronate anhydride-like structure.

-

Loss of B(OH)₂ radical or related species: Cleavage of the C-B bond can occur.

-

Ring Fragmentation: Higher collision energies can induce cleavage of the indazole ring itself.

Caption: Proposed MS/MS fragmentation pathway in negative ion mode.

Quantitative Data Summary

| Parameter | Value | Source / Comment |

| Molecular Formula | C₈H₉BN₂O₂ | PubChem[4] |

| Exact Mass | 176.0757 Da | PubChem[4] |

| Expected [M-H]⁻ Ion (m/z) | 175.0679 | Calculated |

| Expected [M+H]⁺ Ion (m/z) | 177.0835 | Calculated |

| Primary Fragment (ESI-) | m/z 157.06 | Proposed loss of H₂O |

| Secondary Fragment (ESI-) | m/z 130.05 | Proposed loss of B(OH)₃ |

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a self-validating system, where chromatographic performance, mass accuracy, and fragmentation data collectively confirm the analyte's identity.

1. Standard and Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B.

-

Dissolve and dilute unknown samples in the same 50:50 mixture to a similar target concentration.

2. UPLC-MS System Configuration

-

UPLC Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Gradient Program:

-

0.0 min: 5% B

-

2.0 min: 95% B

-

2.5 min: 95% B

-

2.6 min: 5% B

-

3.5 min: 5% B

-

3. Mass Spectrometer Parameters (Negative Ion Mode Example)

-

Ionization Mode: ESI-

-

Capillary Voltage: 2.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C[6]

-

Desolvation Gas Flow: 800 L/Hr[6]

-

Acquisition Mode:

-

Full Scan (MS¹): m/z range 50-500.

-

Tandem MS (MS²): Data-dependent acquisition (DDA) targeting the ion at m/z 175.07.

-

Collision Energy: Ramp from 10-30 eV to observe the onset of fragmentation and generate a rich spectrum.

-

4. Data Verification Checklist

-

Retention Time: Is the retention time of the peak in the unknown sample consistent with the analytical standard?

-

Mass Accuracy: Is the measured mass of the precursor ion within 5 ppm of the theoretical exact mass (175.0679)?

-

Isotope Pattern: Does the precursor ion exhibit the characteristic ¹⁰B/¹¹B isotopic signature?

-

Fragmentation Pattern: Does the MS/MS spectrum of the unknown sample match the fragmentation pattern of the analytical standard?

A positive result on all four checks provides authoritative, trustworthy identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is highly achievable and robust when a systematic approach is employed. By leveraging a well-designed LC-MS method, particularly in negative ion mode, the common analytical challenges associated with boronic acids can be effectively overcome. The key to success lies in optimizing chromatographic separation to prevent aggregation and utilizing high-resolution mass spectrometry to confirm elemental composition through mass accuracy and isotopic patterns. Tandem mass spectrometry provides the final, unambiguous confirmation of the molecular structure. This comprehensive guide equips the research and development scientist with the necessary framework to generate high-quality, reliable, and defensible mass spectrometric data for this important chemical entity.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3737-3743. [Link]

-

Galea, C. A., & Schriemer, D. C. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 466–476. [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid. PubChem. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Cole, R. B., & Tabet, J. C. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(24), 3501–3508. [Link]

-

Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1-Methyl-1H-indazole-5-boronic acid. PubChem. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

- 1. CAS 1310404-47-7: B-(3-Methyl-1H-indazol-7-yl)boronic acid [cymitquimica.com]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

A Guide to the Infrared Spectroscopy of 3-Methyl-1H-indazole-4-boronic acid: Principles, Practice, and Interpretation

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 3-Methyl-1H-indazole-4-boronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of novel chemical entities. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for acquiring high-quality data, and offer a detailed interpretation of the vibrational modes characteristic of this molecule.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the IR spectrum a molecular "fingerprint." For a complex heterocyclic molecule like this compound, IR spectroscopy is an invaluable tool for confirming its identity, assessing its purity, and studying intermolecular interactions.

The structure of this compound incorporates three key functional groups that will give rise to characteristic absorption bands in the infrared spectrum: the indazole ring system, a methyl group, and a boronic acid moiety. Understanding the expected vibrational frequencies of these groups is paramount for accurate spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound is presented below. The key functional groups are highlighted, and their expected contributions to the infrared spectrum are discussed in the subsequent sections.

Figure 1. Molecular Structure of this compound with key functional groups highlighted.

The Indazole Ring System

The indazole core, a bicyclic heteroaromatic system, will exhibit a series of characteristic vibrations. These include:

-

N-H Stretching: The N-H bond of the pyrazole ring will give rise to a stretching vibration, typically observed in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

-

C-H Aromatic Stretching: The C-H bonds on the benzene ring will produce sharp absorption bands in the 3000-3100 cm⁻¹ region.

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will result in a series of sharp bands between 1400 and 1650 cm⁻¹.

-

C-H Aromatic Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will appear as strong bands in the 650-900 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position of these bands.

The Methyl Group

The methyl group attached to the indazole ring at the 3-position will have the following characteristic vibrational modes:

-

C-H Asymmetric and Symmetric Stretching: These vibrations will occur in the 2950-3000 cm⁻¹ range for the asymmetric stretch and 2850-2900 cm⁻¹ for the symmetric stretch.

-

C-H Asymmetric and Symmetric Bending: The bending (scissoring) vibrations of the methyl group are expected to appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The Boronic Acid Group

The boronic acid moiety (-B(OH)₂) is a key functional group, and its vibrational modes are crucial for confirming the structure. Based on studies of boric acid and phenylboronic acids, the following absorptions are anticipated:[2][3][4]

-

O-H Stretching: The O-H stretching vibrations of the boronic acid group will produce a broad and strong absorption band in the 3200-3600 cm⁻¹ region.[2][4] The broadness is due to intermolecular hydrogen bonding.

-

B-O Stretching: The boron-oxygen single bond stretching is a key diagnostic band and is expected to appear in the 1300-1400 cm⁻¹ region.[2]

-

B-O-H Bending: In-plane bending of the B-O-H group can be observed in the 1150-1200 cm⁻¹ range.[2]

-

Out-of-Plane B-O-H Bending: A broader absorption may be present around 650-700 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable and interpretable infrared spectrum of this compound, a systematic experimental approach is essential. The following protocol outlines the key steps for data acquisition using a Fourier Transform Infrared (FTIR) spectrometer.

Figure 2. Experimental workflow for acquiring the FTIR spectrum of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours and allow it to cool in a desiccator.

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Nujol Mull Method:

-

Grind a small amount (2-5 mg) of the solid sample to a fine powder in an agate mortar.

-

Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

-

-

Instrument Setup and Background Collection:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample holder (for KBr pellets) or the clean salt plates (for Nujol mulls). This will be used to correct the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹ for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction to remove any sloping or curved baseline.

-

Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

-

Interpretation of the Infrared Spectrum

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups and data from related compounds.[2][4][5][6][7][8]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3200-3600 | O-H Stretching | Boronic Acid | Strong, Broad | The broadness is indicative of strong intermolecular hydrogen bonding.[2][4] |

| 3100-3500 | N-H Stretching | Indazole Ring | Medium, Broad | May overlap with the O-H stretching band. |

| 3000-3100 | C-H Aromatic Stretching | Indazole Ring | Medium, Sharp | Characteristic of C-H bonds on the aromatic ring. |

| 2850-3000 | C-H Aliphatic Stretching | Methyl Group | Medium, Sharp | Asymmetric and symmetric stretches will be present. |

| 1600-1650 | C=C and C=N Ring Stretching | Indazole Ring | Medium to Strong | A series of bands is expected in this region. |

| 1450-1550 | C=C Aromatic Ring Stretching | Indazole Ring | Medium to Strong | Further confirmation of the aromatic system. |

| ~1450 | C-H Asymmetric Bending | Methyl Group | Medium | |

| ~1375 | C-H Symmetric Bending | Methyl Group | Medium to Weak | |

| 1300-1400 | B-O Stretching | Boronic Acid | Strong | A key diagnostic peak for the boronic acid functionality.[2] |

| 1150-1200 | B-O-H In-plane Bending | Boronic Acid | Medium | [2] |

| 650-900 | C-H Aromatic Out-of-plane Bending | Indazole Ring | Strong | The exact position is dependent on the substitution pattern of the benzene ring. |

| 650-700 | Out-of-plane B-O-H Bending | Boronic Acid | Medium, Broad |

Conclusion

This technical guide has provided a comprehensive framework for understanding, obtaining, and interpreting the infrared spectrum of this compound. By carefully considering the contributions of the indazole ring, the methyl group, and the boronic acid moiety, a detailed and accurate structural confirmation can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for reliable spectral interpretation. As with any spectroscopic analysis, a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, is recommended for unambiguous structure elucidation.

References

- Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole.

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved January 26, 2026, from [Link]

-

YouTube. (2026, January 5). Molecular Vibrations Explained (IR & Raman Made Simple). Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Boric acid. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved January 26, 2026, from [Link]

-

NIH. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved January 26, 2026, from [Link]

-